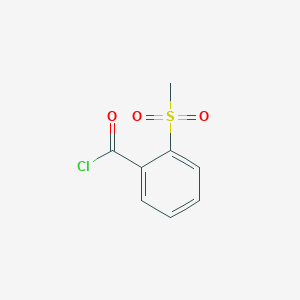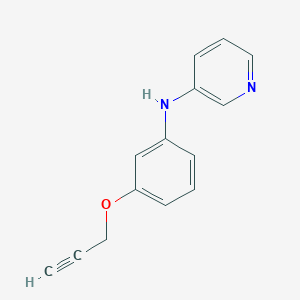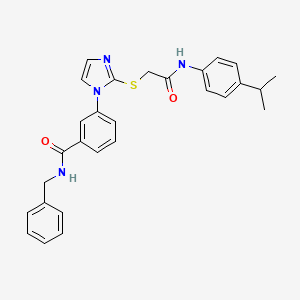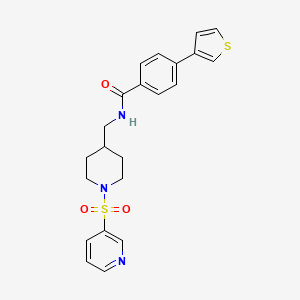![molecular formula C20H28N4O2 B2929312 4-Cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide CAS No. 2248786-02-7](/img/structure/B2929312.png)
4-Cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinone compounds have been extensively used in research due to their wide spectrum of applications. These structural moieties are associated with a wide spectrum of β-lactam antibiotics, including cephalosporin, penicillin, cephamycin, carbapenem, and monobactam. These have been extensively used as pharmacological agents to treat bacterial infections and microbial diseases .
Synthesis Analysis
The synthesis of 2-azetidinone compounds often involves the Staudinger reaction (a [2 + 2] ketene-imine cycloaddition reaction) with chloroacetyl chloride in the presence of a catalyst such as triethylamine and a solvent like dimethyl formamide (DMF) .Molecular Structure Analysis
The structures of synthesized 2-azetidinone compounds are usually confirmed using spectral methods such as FT-IR, 1H-NMR, 13C-NMR, mass, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-azetidinone compounds often involve cyclocondensation with chloroacetyl chloride .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c25-19-9-12-24(19)18-8-3-5-16(15-18)21-20(26)23-11-4-10-22(13-14-23)17-6-1-2-7-17/h3,5,8,15,17H,1-2,4,6-7,9-14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMXBFRWWIEIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCN(CC2)C(=O)NC3=CC(=CC=C3)N4CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one](/img/structure/B2929229.png)

![(3-{[(4-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2929235.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2929239.png)

![Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate](/img/structure/B2929241.png)

![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2929244.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2929245.png)
![N-(3-chloro-2-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2929246.png)
![1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide](/img/structure/B2929247.png)


